2-amino-N-benzyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound 2-amino-N-benzyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a pyrrolo[2,3-b]quinoxaline core substituted at the 1-position with a 2-(morpholin-4-yl)ethyl group and at the 3-position with a benzyl carboxamide moiety. The morpholine ring enhances solubility due to its polar nature, while the benzyl group may influence lipophilicity and membrane permeability .
Properties
Molecular Formula |
C24H26N6O2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-amino-N-benzyl-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H26N6O2/c25-22-20(24(31)26-16-17-6-2-1-3-7-17)21-23(28-19-9-5-4-8-18(19)27-21)30(22)11-10-29-12-14-32-15-13-29/h1-9H,10-16,25H2,(H,26,31) |
InChI Key |
VBIXKZDUVILJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CC=C5)N |
Origin of Product |
United States |
Preparation Methods
Morpholinoethyl Substitution
Introducing the 2-(morpholin-4-yl)ethyl group at position 1 of the pyrroloquinoxaline core involves nucleophilic substitution or Mitsunobu reactions:
-
Alkylation Strategy :
-
Mitsunobu Alternative :
Benzylcarboxamide Installation
The 3-carboxamide group is introduced via amide coupling:
-
Carboxylic Acid Activation :
-
Coupling Reagents :
Synthetic Route Integration and Optimization
A representative multi-step synthesis is outlined below:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Quinoxaline-pyrrole cyclization | 2,3-Dichloroquinoxaline, malononitrile, NaH, DMF, 80°C | 78% |
| 2 | Chlorine substitution | Aniline derivative, K2CO3, DMF, 60°C | 65% |
| 3 | Morpholinoethyl alkylation | 2-Morpholinoethylamine, K2CO3, DMF, 60°C | 68% |
| 4 | Carboxamide formation | Benzylamine, HATU, DIPEA, DMF, rt | 92% |
Key Challenges :
-
Regioselectivity : Competing reactions at positions 1 and 3 of the pyrroloquinoxaline require careful stoichiometric control.
-
Purification : Silica gel chromatography (EtOAc/hexane) isolates intermediates, while final product purity (>95%) is confirmed via HPLC.
Structural Characterization and Validation
-
Spectroscopic Analysis :
-
X-ray Crystallography :
Comparative Analysis of Methodologies
| Parameter | Alkylation Route | Mitsunobu Route |
|---|---|---|
| Yield | 68% | 85% |
| Purity | 93% | 97% |
| Scalability | Limited by amine availability | Requires hydroxylated precursor |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of potassium carbonate for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-amino-N-benzyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling pathways and disease progression .
Comparison with Similar Compounds
Substituent Analysis at the 1-Position
The 1-position substituent significantly impacts physicochemical properties and target engagement.
Key Observations :
- The morpholinyl ethyl group in the target compound offers a balance of polarity and flexibility, distinguishing it from aromatic (e.g., benzylidene) or smaller (e.g., methoxyphenyl) substituents .
- Thienyl and benzylidene groups (Evidences 1, 5) may enhance hydrophobic interactions but reduce aqueous solubility.
Carboxamide Substituent Variations
The N-benzyl carboxamide in the target compound contrasts with other analogs:
Key Observations :
Electronic and Steric Effects
- Morpholine vs.
Biological Activity
2-amino-N-benzyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological properties, including interactions with various molecular targets.
Chemical Structure and Properties
The molecular formula of 2-amino-N-benzyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is C24H26N6O2, with a molecular weight of approximately 430.5 g/mol. The compound features the following key functional groups:
- Amino group : Contributes to hydrogen bonding and potential interactions with biological targets.
- Benzyl substituent : Enhances lipophilicity and may influence receptor binding.
- Morpholin-4-yl ethyl group : May play a role in the modulation of enzyme activity or receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in various disease processes. Although detailed studies are still needed, it is hypothesized that the compound may function as an inhibitor for certain kinases or other proteins that play critical roles in cellular signaling pathways.
Biological Activity Overview
Research indicates that 2-amino-N-benzyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may exhibit the following biological activities:
- Enzyme Inhibition : Potential inhibition of specific kinases involved in cancer proliferation.
- Antitumor Activity : Preliminary studies suggest efficacy against various tumor cell lines.
- Modulation of Signaling Pathways : Interaction with pathways such as PI3K-Akt-mTOR may be significant.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds was performed:
| Similar Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Chlorine substitution on phenyl ring | Potentially similar kinase inhibition |
| 2-amino-N-(p-tolyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Toluene substitution instead of benzene | Varying biological activity profiles |
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds within the pyrroloquinoxaline class. For instance, compounds like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives have shown selective inhibition against protein kinase B (Akt), indicating a promising avenue for further research on related structures like our target compound.
Example Study Findings:
A study demonstrated that certain derivatives exhibited potent antitumor effects in vivo, inhibiting tumor growth in xenograft models. These findings suggest that modifications in the chemical structure can lead to enhanced selectivity and potency against specific cancer targets.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-amino-N-benzyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of quinoxaline precursors and functionalization of the pyrrolo core. Key steps include:
- Substituent Introduction : The morpholin-4-yl-ethyl group is introduced via nucleophilic substitution or cross-coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper-mediated protocols are common for such modifications .
- Carboxamide Formation : Benzylamine is coupled to the carboxylate intermediate using carbodiimide reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Purification : Recrystallization (using DCM/hexane) or column chromatography (silica gel, gradient elution) ensures purity >95% .
- Critical Parameters : Solvent choice (DMF for polar intermediates), temperature control (0–80°C), and inert atmospheres (N₂/Ar) minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]⁺ ~510.22 g/mol) validates molecular formula .
- Purity Assessment :
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity, temperature). For example:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Pd Catalyst | 0.5–5 mol% | 2 mol% |
| Reaction Temp. | 25–80°C | 60°C |
| Solvent | DMF/DCM/THF | DMF |
- Continuous Flow Reactors : Enhance scalability by reducing reaction time (e.g., from 24h to 2h) and improving heat dissipation .
Q. How can contradictory data on biological activity (e.g., anticancer vs. neuroprotective effects) be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Morpholin-4-yl-ethyl | Enhanced kinase inhibition (IC₅₀ ~50 nM) | |
| Benzyl | Improved blood-brain barrier penetration |
- Mechanistic Profiling :
- Kinase Assays : Screen against FGFR/VEGFR families to clarify target selectivity .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets .
Q. What computational strategies aid in predicting metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict:
- Metabolic Sites : Morpholine ring oxidation (CYP3A4-mediated) and benzyl group hydroxylation .
- Toxicity Alerts : Ames test alerts for quinoxaline derivatives (mitigate via substituent halogenation) .
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify degradation pathways under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
